[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Medicinal Chemistry Physicochemical Properties Drug Design

This building block features a 5-bromopyrimidine moiety that serves as a versatile reactive handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling rapid diversification into kinase inhibitor libraries. Its LogP of 2.52 and TPSA of 55.24 Ų strike an ideal balance between lipophilicity and polarity for cellular permeability. The bromine atom's electron-withdrawing effect tunes the pyrimidine ring's electron density, making it superior to non-halogenated or chlorinated analogs. Directly relevant to macitentan SAR and GPR40 agonist programs. Procure now to accelerate your medicinal chemistry projects.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 1189734-03-9
Cat. No. B1372221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
CAS1189734-03-9
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OC2=NC=C(C=N2)Br
InChIInChI=1S/C11H9BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-6,15H,7H2
InChIKeyXWZWLZHGGKKQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol (CAS 1189734-03-9): Core Physicochemical & Structural Definition for Procurement


[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol (CAS 1189734-03-9) is a diarylether building block featuring a 5-bromopyrimidin-2-yloxy moiety linked to a para-substituted phenylmethanol . Its molecular formula is C11H9BrN2O2, with a molecular weight of 281.11 g/mol . The compound is defined by a computed LogP of 2.52 (or XLogP3-AA of 1.9) and a topological polar surface area (TPSA) of 55.24 Ų, values that determine its specific solubility and permeability profile in medicinal chemistry applications [1].

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol: Why Non-Brominated or Positional Isomers Cannot Substitute


Substitution with a non-brominated analog (e.g., [4-(pyrimidin-2-yloxy)phenyl]methanol) or a positional isomer (e.g., [3-(5-bromopyrimidin-2-yloxy)phenyl]methanol) is not scientifically equivalent. The bromine atom at the 5-position of the pyrimidine ring is the critical reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable diversification into target molecules [1]. Furthermore, the bromine atom's size and electron-withdrawing properties alter the compound's lipophilicity (LogP) and electron density of the pyrimidine ring compared to a non-halogenated or chlorinated variant, directly impacting its performance in both reactivity and physicochemical optimization [2].

[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol Procurement: Quantitative Evidence of Differential Features vs. Closest Analogs


Quantified Lipophilicity Advantage Over Non-Brominated Pyrimidinyloxyphenyl Methanol Analogs

The presence of a bromine atom on the pyrimidine ring confers a significant increase in lipophilicity compared to a non-brominated analog. This is quantified by the difference in computed LogP values. For [4-(5-bromopyrimidin-2-yloxy)phenyl]methanol, the computed LogP is 2.52 [1], while a non-brominated analog, [3-(pyrimidin-2-yloxy)phenyl]methanol, has a lower LogP of approximately 1.1-1.6 [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Essential Bromine Reactivity Handle for Diversification into Biologically Active Scaffolds

The 5-bromo substituent is an essential functional handle for cross-coupling reactions that are not possible with non-halogenated analogs. The 5-bromopyrimidine-2-yloxy motif is a validated substructure in potent drug candidates, most notably in the endothelin receptor antagonist macitentan (ACT-064992), which achieves inhibitory constants in the nanomolar range [1][2].

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitors

Tractable Physicochemical Profile for Lead Optimization

The compound exhibits a balanced physicochemical profile. Its LogP of 2.52 and PSA of 55.24 Ų [1] place it within a favorable range for oral absorption (typically LogP < 5, PSA < 140 Ų). This profile contrasts with more polar or less lipophilic alternatives, offering a distinct starting point for property-based drug design.

Drug Discovery Lead Optimization Pharmacokinetics

Optimal Deployment Scenarios for [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol Based on Differential Evidence


Synthesis of Targeted Covalent Inhibitors and Kinase Probes

The 5-bromopyrimidine moiety is a privileged scaffold in kinase inhibitor design . This building block provides the optimal starting point for constructing focused libraries of ATP-competitive inhibitors, where the bromine atom serves as a versatile handle for introducing diverse aromatic and heteroaromatic groups via cross-coupling to explore the kinase hinge-binding region.

Precursor to Endothelin Receptor Antagonist Pharmacophores

The core structure is directly analogous to the substructure found in the FDA-approved drug macitentan [1]. Procuring this specific building block enables the exploration of structure-activity relationships (SAR) around the 5-position of the pyrimidine ring in dual ETA/ETB antagonist programs, a field with established clinical relevance for cardiovascular diseases.

Optimization of Membrane Permeability in Fragment-Based Drug Discovery

With a LogP of 2.52, this fragment strikes a favorable balance between lipophilicity and polarity [2]. It is the preferred choice over less lipophilic, non-brominated analogs for projects aiming to improve cell penetration without sacrificing the potential for subsequent elaboration via the bromine handle.

Construction of GPR40 Modulator Scaffolds

The [4-(5-bromopyrimidin-2-yloxy)phenyl] core is present in known GPR40 (FFA1) agonists, which have shown EC50 values in the low micromolar range [3]. This building block is therefore directly relevant for synthesizing analogs to further investigate this target for metabolic diseases like type 2 diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.